1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride
Description
1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride (synonyms: 4-Acetyl-4-phenylpiperidine Hydrochloride) is a piperidine-derived compound with the molecular formula C₁₃H₁₈ClNO and a molar mass of 239.743 g/mol . It features a phenyl group attached to the piperidine ring at the 4-position and an acetyl group at the same carbon, forming a ketone. The hydrochloride salt enhances its solubility in polar solvents like water and ethanol, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
1-(4-piperidin-3-yloxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10(15)11-4-6-12(7-5-11)16-13-3-2-8-14-9-13;/h4-7,13-14H,2-3,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLWVXBHIHMPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(3-Piperidinyloxy)benzaldehyde
This intermediate is typically synthesized via nucleophilic aromatic substitution or etherification reactions, where a phenol derivative reacts with a suitable piperidine derivative under conditions promoting ether formation.
- Reagents: 4-hydroxybenzaldehyde derivatives and 3-piperidinyl halides (e.g., bromide or chloride).
- Catalysts: Potassium carbonate or similar bases to facilitate nucleophilic substitution.
- Solvent: Polar aprotic solvents like acetone, DMF, or acetonitrile.
- Temperature: Reflux conditions (around 80-120°C).
- Reaction Time: 12-24 hours to ensure complete conversion.
4-hydroxybenzaldehyde + 3-piperidinyl bromide → 4-(3-Piperidinyloxy)benzaldehyde
Purification: Recrystallization or chromatography.
Acetylation to Form Ethanone Derivative
General Procedure for Acetylation
The aldehyde is converted into the corresponding ethanone via a Friedel-Crafts acylation or direct acetylation using acylating agents such as acetic anhydride or acetyl chloride.
- Reagents: Acetic anhydride or acetyl chloride.
- Catalysts: Catalytic amounts of Lewis acids like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).
- Solvent: Usually anhydrous conditions in dichloromethane or chloroform.
- Temperature: 0-25°C for controlled acylation.
- Reaction Time: 2-6 hours.
4-(3-Piperidinyloxy)benzaldehyde + Acetic anhydride → 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone
Specific Reaction Conditions
- Inert atmosphere: Nitrogen or argon to prevent oxidation.
- Temperature control: To prevent over-acylation.
- Monitoring: TLC or NMR to confirm completion.
Purification
- Recrystallization from suitable solvents (e.g., ethanol or ethyl acetate).
- Chromatography if necessary.
Formation of Hydrochloride Salt
The free base ethanone derivative is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in a suitable solvent.
- Dissolving the ethanone in anhydrous ethanol or ether.
- Bubbling HCl gas through the solution or adding concentrated HCl.
- Stirring at room temperature for several hours.
- Crystallization of the hydrochloride salt.
Data Table Summarizing Preparation Conditions
| Step | Reagents | Solvent | Temperature | Reaction Time | Purification Method | Notes |
|---|---|---|---|---|---|---|
| 1. Synthesis of 4-(3-Piperidinyloxy)benzaldehyde | 4-hydroxybenzaldehyde + 3-piperidinyl halide | Acetone/DMF | Reflux (~80-120°C) | 12-24 h | Recrystallization | Etherification via nucleophilic substitution |
| 2. Acetylation to Ethanone | Acetic anhydride or acetyl chloride | Dichloromethane | 0-25°C | 2-6 h | Recrystallization | Catalyzed by Lewis acids |
| 3. Hydrochloride Salt Formation | HCl gas or concentrated HCl | Ethanol or ether | Room temperature | Several hours | Crystallization | Ensures compound stability |
Research Findings & Notes
- Reaction Optimization: Studies indicate that inert atmospheres and controlled temperatures significantly improve yield and purity.
- Industrial Scale: Continuous flow reactors and automated monitoring enhance reproducibility and safety, especially during acetylation and salt formation steps.
- Purity & Characterization: NMR, IR, and HRMS confirm the structure at each stage, with typical yields exceeding 70% for key steps.
- Safety Considerations: Handling acyl chlorides and HCl requires appropriate safety measures due to their corrosive nature.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, potentially modulating their activity. The compound may also interfere with enzymatic pathways, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with analogous piperidine/piperazine derivatives:
Key Observations :
- Substituent Effects : The naphthyl and chloro-trifluoromethyl groups in compound 8 (from ) increase molecular weight and lipophilicity compared to the simpler phenyl group in the target compound. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Salt Forms : Hydrochloride salts (target, ) improve solubility, while hydrobromide salts (compound 8, ) may alter crystallinity and stability.
- Piperazine vs.
Biological Activity
1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride, also known as a piperidine derivative, has garnered attention in biological and medicinal chemistry due to its diverse pharmacological activities. This compound is characterized by its unique molecular structure, which includes a piperidinyl ring and an aromatic moiety, making it a valuable candidate for therapeutic applications.
- IUPAC Name : 1-(4-piperidin-3-yloxyphenyl)ethanone; hydrochloride
- Molecular Formula : C13H18ClNO2
- Molecular Weight : Approximately 245.75 g/mol
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Notably, it acts as a ligand for the alpha-1 adrenergic receptor , influencing cardiovascular regulation and neurotransmission. The compound's mechanism can be summarized as follows:
- Receptor Binding : It selectively binds to specific receptors, modulating their activity.
- Enzyme Interaction : It can inhibit or activate enzymes, leading to altered biochemical pathways.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antihypertensive Effects : Studies indicate that the compound exhibits antihypertensive properties through its action on adrenergic receptors, which are critical in regulating blood pressure .
- Neurotransmitter Modulation : It influences neurotransmitter systems by inhibiting the uptake of dopamine and norepinephrine, potentially enhancing cognitive functions .
- Cellular Effects : The compound affects cell signaling pathways, gene expression, and cellular metabolism, altering the expression of genes involved in metabolic processes.
Case Studies and Research Findings
- Cardiovascular Studies : In animal models, this compound showed significant effects on blood pressure regulation. Lower doses were associated with beneficial outcomes in modulating neurotransmitter systems .
- Cellular Mechanisms : Laboratory studies have shown that this compound can alter gene expression related to metabolic pathways. Its stability and degradation over time are crucial factors influencing its long-term effects on cellular functions.
- Comparative Analysis : When compared with similar compounds, such as other piperidine derivatives, this compound demonstrated unique receptor selectivity and pharmacological profiles that could lead to distinct therapeutic applications.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antihypertensive | Modulates adrenergic receptors to lower blood pressure |
| Neurotransmitter Modulation | Inhibits dopamine and norepinephrine uptake |
| Gene Expression | Alters expression of genes involved in metabolic pathways |
| Cellular Signaling | Influences cell signaling pathways affecting overall cellular metabolism |
Q & A
Q. What are the standard synthetic routes for 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride?
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution : Formation of the piperidinyloxy moiety via reaction of a phenol derivative with 3-piperidinol under basic conditions.
- Ketone introduction : Acetylation of the aromatic ring using Friedel-Crafts acylation or analogous methods.
- Hydrochloride salt formation : Final treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt . Industrial methods may optimize reaction times and stoichiometry for higher yields (>80%) and purity (>98% by HPLC) .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- Spectroscopy : H/C NMR to confirm substituent positions and purity.
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment.
- Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry, as demonstrated in structurally similar piperidine derivatives (e.g., bond angles: 109.5° for sp carbons) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] = 279.15) .
Q. What safety protocols are recommended for handling this compound?
Refer to safety data sheets (SDS) for:
- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection.
- Storage : In a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent degradation .
- Emergency procedures : Immediate rinsing with water for skin/eye contact and use of activated carbon for spill containment .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scale-up studies?
Methodological improvements include:
- Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Purification : Gradient recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with C18 columns .
- Process analytics : In-line FTIR monitoring to track intermediate formation and minimize byproducts .
Q. What strategies resolve contradictions in reported biological activity data?
Contradictions (e.g., varying IC values in kinase assays) can be addressed via:
- Structural analogs : Compare with derivatives like 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride to identify activity trends linked to substituents (e.g., trifluoromethyl groups enhance target affinity) .
- Assay standardization : Use uniform cell lines (e.g., HEK293) and controls (e.g., staurosporine) to minimize variability .
- In silico modeling : Molecular docking (AutoDock Vina) to predict binding modes and validate experimental results .
Q. How can researchers analyze the compound’s interactions with biological targets?
Advanced techniques include:
Q. What structural modifications enhance the compound’s pharmacokinetic profile?
Structure-activity relationship (SAR) studies suggest:
- Piperidine substitution : 4-Methylpiperidine analogs improve blood-brain barrier penetration (logP = 2.5 vs. 1.8 for parent compound) .
- Aromatic ring functionalization : Fluoro or methoxy groups at the 3-position reduce hepatic clearance (t increased by 40%) .
- Salt form alternatives : Maleate salts may enhance aqueous solubility (≥50 mg/mL vs. 10 mg/mL for hydrochloride) .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across studies?
Discrepancies may arise from:
- Cell line variability : Test in parallel using primary cells (e.g., human hepatocytes) and immortalized lines (e.g., HepG2) .
- Metabolic stability : Assess cytochrome P450 interactions (CYP3A4/2D6) via liver microsomal assays .
- Impurity interference : Quantify byproducts (e.g., unreacted starting materials) via LC-MS and correlate with toxicity .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
